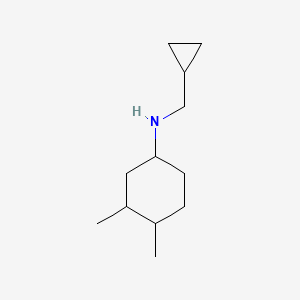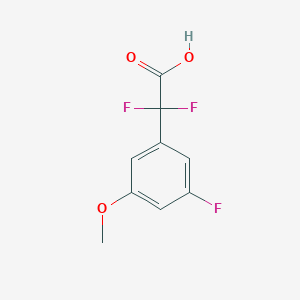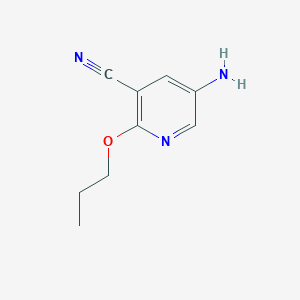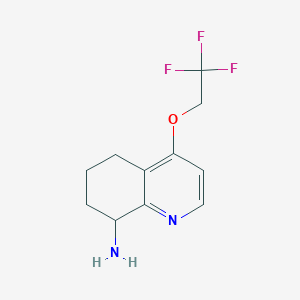
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: Tetrahydroquinoline derivative
- Reagents: 2,2,2-Trifluoroethanol, strong base (e.g., sodium hydride)
- Conditions: Anhydrous solvent (e.g., tetrahydrofuran), reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the trifluoroethoxy group. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations.
-
Step 1: Synthesis of Tetrahydroquinoline Core
- Starting material: Aniline derivative
- Reagents: Formaldehyde, hydrogen gas
- Conditions: High pressure, elevated temperature
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Tetrahydroquinoline derivatives with modified substituents.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
- 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines
- 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole derivatives
Uniqueness
4-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine stands out due to its unique combination of the trifluoroethoxy group and the tetrahydroquinoline backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13F3N2O |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)6-17-9-4-5-16-10-7(9)2-1-3-8(10)15/h4-5,8H,1-3,6,15H2 |
InChI Key |
ARVDHHVVRDCQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC=CC(=C2C1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)

![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
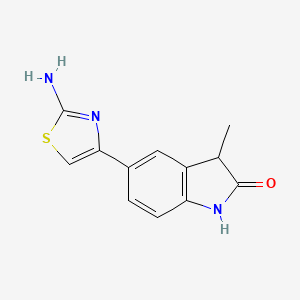
![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
